REACTION_SMILES
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[CH2:1]([CH:2]([NH:3][c:4]1[cH:5][cH:6][c:7]([CH3:8])[c:9]([CH3:10])[cH:11]1)[CH2:12][CH3:13])[CH3:14].[Cl:68][CH:69]([Cl:70])[CH3:71].[N+:45]([N:46]([CH:47]([CH2:48][CH3:49])[CH2:50][CH3:51])[C:52]1=[C:62]([N+:63]([O-:64])=[O:65])[CH:61]=[C:59]([CH3:60])[C:54]([N+:55]([O-:56])=[O:57])([CH3:58])[CH2:53]1)([O-:66])=[O:67].[N:19]([O-:20])=[O:21].[N:23](=[O:24])[N:25]([c:26]1[c:27]([N+:37](=[O:38])[O-:39])[c:28]([CH3:36])[c:29]([CH3:35])[cH:30][c:31]1[N+:32](=[O:33])[O-:34])[CH:40]([CH2:41][CH3:42])[CH2:43][CH3:44].[Na+:22].[OH:15][N+:16](=[O:17])[O-:18]>>[NH:25]([c:26]1[c:27]([N+:37](=[O:38])[O-:39])[c:28]([CH3:36])[c:29]([CH3:35])[cH:30][c:31]1[N+:32](=[O:33])[O-:34])[CH:40]([CH2:41][CH3:42])[CH2:43][CH3:44]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)Nc1ccc(C)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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CCC(CC)N(C1=C([N+](=O)[O-])C=C(C)C(C)([N+](=O)[O-])C1)[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)N(C1=C([N+](=O)[O-])C=C(C)C(C)([N+](=O)[O-])C1)[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(CC)N(N=O)c1c([N+](=O)[O-])cc(C)c(C)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCC(CC)Nc1c([N+](=O)[O-])cc(C)c(C)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |